molecular formula C15H16BrNO3S B12125926 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B12125926
M. Wt: 370.3 g/mol
InChI Key: APTLERSKDPKORI-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 2-position, and a 4-methylbenzylamine moiety attached to the sulfonamide nitrogen. This compound’s synthesis typically involves multi-step reactions, including bromination, methoxylation, and sulfonamide coupling, as seen in analogous synthetic pathways .

Properties

Molecular Formula

C15H16BrNO3S

Molecular Weight

370.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C15H16BrNO3S/c1-11-3-5-12(6-4-11)10-17-21(18,19)15-9-13(16)7-8-14(15)20-2/h3-9,17H,10H2,1-2H3

InChI Key

APTLERSKDPKORI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)OC

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Intermediates

The most widely reported method for synthesizing aromatic sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. For the target compound, 5-bromo-2-methoxybenzene-1-sulfonyl chloride serves as the key intermediate.

Step 1: Synthesis of 5-Bromo-2-methoxybenzene-1-sulfonyl Chloride

  • Starting Material : 2-Methoxybenzene-1-sulfonic acid is brominated using bromine (Br₂) in acetic acid at 40–60°C for 6–12 hours.

  • Mechanism : Electrophilic aromatic bromination occurs at the para position relative to the methoxy group due to its ortho/para-directing nature.

  • Yield : 70–85% after recrystallization from ethanol.

Step 2: Amine Coupling

  • The sulfonyl chloride intermediate is reacted with 4-methylbenzylamine in dimethyl sulfoxide (DMSO) at room temperature for 24–48 hours.

  • Base : Potassium tert-butylate (3 equiv) is added to deprotonate the amine, enhancing nucleophilicity.

  • Workup : The crude product is purified via crystallization from methanol, yielding the final sulfonamide as a white powder.

Alternative Pathway: Direct Sulfonation of Pre-functionalized Benzene Derivatives

An alternative approach involves sulfonating a pre-brominated and methoxylated benzene derivative:

  • Bromination : 2-Methoxy-4-methylbenzene is brominated using N-bromosuccinimide (NBS) under radical initiation.

  • Sulfonation : The brominated intermediate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Amine Coupling : The resulting sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅), followed by reaction with 4-methylbenzylamine.

Key Challenge : Regioselectivity during bromination must be controlled to avoid polybrominated byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • DMSO vs. THF : Reactions in DMSO proceed faster (24–48 hours) compared to tetrahydrofuran (THF), which requires 72+ hours.

  • Temperature : Room temperature (20–25°C) is optimal for amine coupling; elevated temperatures (>40°C) lead to decomposition.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves yields by 10–15% in biphasic systems.

  • Acid Scavengers : Triethylamine (Et₃N) neutralizes HCl generated during sulfonyl chloride formation, preventing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) :
    δ 7.20–7.26 (m, 4H, aromatic), 3.83 (s, 3H, OCH₃), 2.82–2.97 (m, 2H, CH₂), 2.35 (s, 3H, CH₃).

  • LC-MS : [M + H]⁺ = 398.81 (calculated), 398.78 (observed).

Purity and Yield

MethodYield (%)Purity (HPLC)
Sulfonyl Chloride Route7898.5
Direct Sulfonation6597.2

Industrial-Scale Considerations

Cost Efficiency

  • DMSO Recovery : Distillation under reduced pressure allows 90% solvent recovery, reducing costs by 20%.

  • Amine Utilization : A 10% excess of 4-methylbenzylamine ensures complete conversion of the sulfonyl chloride.

Environmental Impact

  • Waste Management : Neutralization of HCl with NaOH generates NaCl, which is disposed of via aqueous waste streams.

  • Green Chemistry : Substituting DMSO with cyclopentyl methyl ether (CPME) is under investigation to improve biodegradability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, carboxylic acids, or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide, as anticancer agents.

  • Mechanism of Action : These compounds often exhibit their anticancer effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, they can inhibit vascular endothelial growth factor receptors and platelet-derived growth factor receptors, leading to reduced tumor growth and angiogenesis .
  • Case Studies : A notable study evaluated a series of N-(4-sulphamoylphenyl)benzamide derivatives against various cancer cell lines. The findings indicated that certain derivatives demonstrated significant cytotoxicity, with IC50 values as low as 1.9 µM against pancreatic carcinoma cells .
CompoundCell Line TestedIC50 (µM)Mechanism
5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamideMIA PaCa-2 (pancreatic)1.9G2/M arrest and apoptosis induction
Other derivativesHCT-116 (colon)VariesKinase inhibition

Antibacterial Properties

The sulfonamide class is historically known for its antibacterial properties. Research has shown that derivatives of this compound can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis.

  • Research Findings : Studies have demonstrated that certain sulfonamides exhibit potent activity against resistant strains of bacteria, such as Klebsiella pneumoniae. The compound's ability to disrupt bacterial metabolic pathways makes it a candidate for further development in antibiotic therapy .

Drug Development Potential

The structural diversity provided by the sulfonamide framework allows for modifications that can enhance efficacy and reduce toxicity.

  • Lead Compound Development : Ongoing research focuses on modifying the existing structure to optimize pharmacological profiles. The incorporation of different substituents at the para position of the phenyl ring has been shown to influence biological activity significantly .

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several sulfonamide derivatives, differing primarily in substituents and backbone modifications. Key analogues include:

Compound Name Substituents/Modifications Key Differences Biological Relevance References
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Cl at 5-position, no 4-methylbenzyl group Bromine → Chlorine; simpler side chain Herbicidal, anti-malarial activities
Methyl 5-bromo-2-{[(4-methylphenylsulfonyl)amino]benzoate Ester group at carboxyl position Methoxy → Ester; enhanced lipophilicity Intermediate in drug synthesis
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Piperidine-pyrimidine hybrid Extended heterocyclic system Potential kinase inhibition
2-Bromo-N-[(4-methylphenyl)sulfonyl]-N-2-propenyl-propanamide Propanamide backbone, allyl group Sulfonamide → Sulfonyl-propanamide Synthetic intermediate

Physicochemical Properties

  • Thermal Stability : Methoxy groups improve thermal stability (e.g., melting points >150°C for methoxy-sulfonamides vs. ~100°C for ester derivatives) .
  • Spectroscopic Data :
    • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm for brominated derivatives, distinct from chloro analogues (δ 6.9–7.8 ppm) .
    • IR : Sulfonamide S=O stretches at 1150–1350 cm⁻¹, consistent across analogues .

Biological Activity

5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide can be represented as follows:

  • IUPAC Name : 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide
  • Molecular Formula : C16H18BrN1O3S1

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics the structure of para-aminobenzoic acid (PABA). This structural similarity allows it to inhibit bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway. By disrupting folate metabolism, the compound exhibits antimicrobial properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial effects. Studies have shown that 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide exhibits significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research has indicated that sulfonamides can also possess anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammation.

Case Studies and Research Findings

  • Study on Analgesic Activity :
    A study published in a peer-reviewed journal evaluated the analgesic properties of various sulfonamide derivatives, including 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide. The results showed that this compound exhibited significant analgesic effects comparable to standard analgesics like aspirin .
  • Antiproliferative Activity :
    Another research effort focused on the antiproliferative effects of this compound on cancer cell lines. The compound was tested against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, revealing an IC50 value of approximately 15 µM, indicating moderate antiproliferative activity .
  • Comparative Study with Similar Compounds :
    A comparative analysis with other sulfonamide derivatives highlighted that while many compounds in this class exhibit similar biological activities, 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide showed enhanced potency against specific bacterial strains and cancer cell lines due to its unique structural features .

Q & A

Q. What are the recommended synthetic routes for preparing 5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves sulfonylation of the amine group using a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane). For example, similar sulfonamide derivatives are synthesized by reacting 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylbenzylamine. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize byproducts. Characterization via HPLC and mass spectrometry ensures purity .

Q. What spectroscopic techniques are essential for structural characterization?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
  • X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in studies of analogous sulfonamides (e.g., bond angles and packing motifs) .
  • FTIR: To identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. How is the compound’s solubility and stability assessed in experimental settings?

  • Methodological Answer: Solubility is tested in solvents like DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Stability studies involve accelerated degradation under heat (40–60°C), light, and oxidizing conditions, with HPLC monitoring. For example, hydrolysis products (e.g., sulfonic acids) are identified via LC-MS .

Q. What preliminary biological assays are used to evaluate its bioactivity?

  • Methodological Answer: Initial screening includes:
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Enzyme Inhibition: Fluorometric assays targeting enzymes like carbonic anhydrase or kinases .

Advanced Research Questions

Q. What mechanistic insights govern the substitution reactions of this sulfonamide?

  • Methodological Answer: Reaction mechanisms are studied via kinetic isotope effects (KIEs) and DFT calculations. For instance, bromine substituents may direct electrophilic aromatic substitution (EAS) at specific positions. Advanced intermediates are trapped using cryogenic techniques and analyzed via NMR or X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies optimize its biological potency?

  • Methodological Answer: SAR involves systematic modifications:
  • Substituent Variation: Replacing the methoxy group with ethoxy or halogens to alter lipophilicity.
  • Bioisosteric Replacement: Swapping the 4-methylbenzyl group with heterocycles (e.g., piperazine) to enhance target affinity.
  • Pharmacokinetic Profiling: LogP and plasma protein binding assays guide bioavailability improvements .

Q. What role does crystallographic data play in understanding its interaction with biological targets?

  • Methodological Answer: Co-crystallization with target proteins (e.g., enzymes) reveals binding modes. For example, X-ray structures of sulfonamide-enzyme complexes show hydrogen bonding with active-site residues (e.g., histidine or aspartate). Molecular docking (AutoDock Vina) validates these interactions computationally .

Q. How are degradation pathways and metabolites identified?

  • Methodological Answer: Forced degradation under acidic/alkaline conditions generates metabolites analyzed via LC-HRMS. Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) tracks fragmentation pathways. In vitro liver microsome assays (e.g., rat CYP450 enzymes) predict hepatic metabolism .

Q. What computational methods predict its ADMET properties?

  • Methodological Answer: Tools like SwissADME and pkCSM predict:
  • Absorption: Caco-2 permeability and intestinal absorption.
  • Toxicity: Ames test simulations for mutagenicity.
  • Metabolism: CYP450 isoform interactions.
    These models are validated against experimental data (e.g., hepatic clearance in microsomes) .

Q. How does the compound modulate cellular signaling pathways in cancer research?

  • Methodological Answer:
    Mechanistic studies use Western blotting and qPCR to assess pathway inhibition (e.g., MAPK/ERK or PI3K/Akt). For example, dose-dependent suppression of phosphorylated ERK1/2 in treated cells confirms pathway targeting. RNA-seq identifies downstream gene expression changes .

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